Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
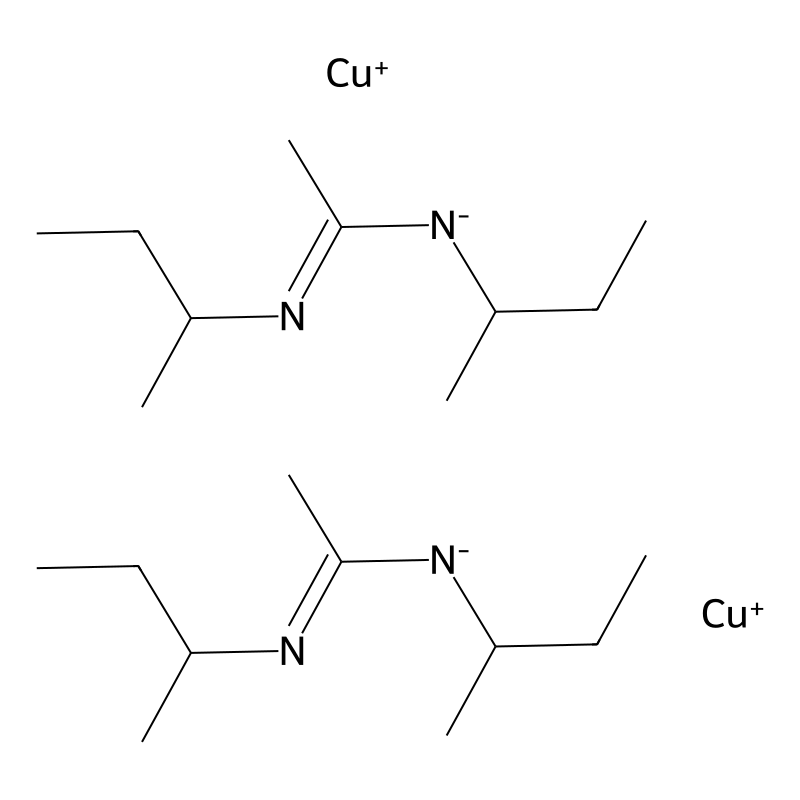
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) is a copper amidinate compound characterized by its unique molecular structure, which consists of two di-sec-butylacetamidinato ligands coordinated to a dicopper(I) center. Its molecular formula is C₁₀H₂₁N₂·Cu₂, with a molecular weight of approximately 465.67 g/mol. The compound typically appears as white to off-white crystalline solids and is notable for its stability and solubility in organic solvents .
Due to the presence of copper(I) and the organic ligands, Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) is likely to exhibit some hazardous properties:
- Air and moisture sensitivity: As mentioned earlier, the compound is likely air and moisture sensitive, potentially decomposing upon exposure.
- Potential flammability: The organic components might contribute to flammability. However, specific data is unavailable.
Atomic Layer Deposition (ALD) Precursor:
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I), also abbreviated as [Cu(sBu-amd)]2, is primarily used as a precursor for the growth of copper and copper oxide thin films through a technique called Atomic Layer Deposition (ALD) [, , ]. ALD is a precise thin-film deposition method where the film grows in a layer-by-layer fashion at the atomic level. [Cu(sBu-amd)]2 decomposes upon exposure to various oxidizers or plasma, leaving behind a pure and highly conformal copper or copper oxide film []. This property makes it a valuable material for research in various fields, including:
- Microelectronics: Copper is a crucial material in microelectronics due to its excellent electrical conductivity. ALD using [Cu(sBu-amd)]2 enables the deposition of thin, uniform, and highly pure copper films for various microelectronic applications, such as interconnects and electrodes [].
- Photovoltaics: Copper oxide thin films are promising materials for solar cells due to their light absorption and semiconducting properties. ALD with [Cu(sBu-amd)]2 allows for the controlled deposition of copper oxide films with desired properties for efficient solar cell fabrication [].
- Catalysis: Copper and copper oxides are widely used catalysts in various chemical reactions. ALD using [Cu(sBu-amd)]2 enables the deposition of well-defined and tunable copper-based catalysts on various substrates, allowing researchers to study and optimize their catalytic properties [].
Beyond ALD:
While its primary application lies in ALD, research efforts are exploring the potential of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) in other scientific areas:
- Organic Light-Emitting Diodes (OLEDs): Studies have investigated the use of [Cu(sBu-amd)]2 as a precursor for depositing copper electrodes in OLEDs, potentially leading to improved device performance [].
- Biomedical Applications: Initial research suggests that copper-based materials derived from [Cu(sBu-amd)]2 may have potential applications in areas like antimicrobial coatings and drug delivery systems, although further exploration is needed [].
This compound is primarily utilized as a precursor in chemical vapor deposition processes, particularly in the growth of copper and copper oxide thin films. During atomic layer deposition (ALD), Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) reacts with water vapor or other oxygen sources to yield volatile copper(II) species while releasing organic fragments. The general reaction can be summarized as follows:
The synthesis of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) can be achieved through the reaction of copper(I) salts with N,N'-di-sec-butylacetamidine. The general procedure involves:
- Preparation of Ligand: Synthesize N,N'-di-sec-butylacetamidine from the appropriate precursors.
- Metal Coordination: React the ligand with a copper(I) source, such as copper(I) chloride or copper(I) bromide, under inert atmosphere conditions.
- Isolation: Purify the resulting product through recrystallization or chromatography.
This method allows for the formation of the desired dicopper complex while ensuring high purity levels .
Interaction studies involving Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) focus on its reactivity with various substrates during deposition processes. Research indicates that the compound's interactions during ALD can lead to efficient film growth with controlled properties, making it significant for semiconductor applications . Further studies are needed to explore its interactions with biological molecules or other chemical species.
Several compounds share structural similarities with Bis(N,N'-di-sec-butylacetamidinato)dicopper(I). Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(N,N'-diethylacetamidinato)dicopper(I) | C₁₀H₁₉N₂·Cu₂ | Similar structure but different alkyl groups; may exhibit different solubility and reactivity. |
| Bis(N,N'-dimethylacetamidinato)dicopper(I) | C₈H₁₅N₂·Cu₂ | Smaller alkyl groups; potentially different electronic properties affecting catalytic activity. |
| Copper(II) acetylacetonate | C₁₀H₉CuO₄ | Different coordination environment; used widely in organic synthesis but lacks amidinate ligands. |
The unique feature of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) lies in its specific ligand environment and stability, which can influence its reactivity and application potential compared to other similar compounds .
The surface chemisorption of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) on silicon substrates involves complex molecular interactions that are fundamental to atomic layer deposition processes. The compound exists as a dimeric structure in the gas phase, with two copper(I) centers bridged by four nitrogen atoms from two bidentate acetamidinate ligands . Upon contact with silicon oxide surfaces, the dimeric precursor undergoes dissociative chemisorption, forming monomeric surface species through interaction with surface hydroxyl groups [2] [3].
The initial adsorption mechanism involves the displacement of one acetamidinate ligand by surface hydroxyl groups, resulting in the formation of silicon-oxygen-copper bonds (Si-O-Cu). This process creates a surface-bound copper species with one remaining acetamidinate ligand coordinated to the metal center [4] [5]. Temperature-programmed desorption studies reveal that the chemisorption process is thermally activated, with effective binding occurring at temperatures above 300 K on silicon oxide surfaces [2] [6].
The surface coverage and binding strength are significantly influenced by the density of surface hydroxyl groups on the silicon substrate. Research indicates that hydroxyl-rich silicon dioxide surfaces exhibit enhanced precursor uptake compared to hydrogen-terminated silicon surfaces [7] [8]. X-ray photoelectron spectroscopy analysis demonstrates that the copper centers undergo oxidation state changes upon chemisorption, with the Cu 2p3/2 binding energy shifting from characteristic Cu(I) values to higher binding energies indicative of increased ionic character due to oxygen coordination from the surface [6] [9].
Table 1: Surface Chemisorption Parameters on Silicon Substrates
| Parameter | Value | Temperature Range (K) | Method |
|---|---|---|---|
| Activation Energy | 0.8-1.2 eV | 300-450 | TPD Analysis |
| Saturation Coverage | 0.3-0.5 ML | 350-400 | XPS Quantification |
| Binding Energy Shift | +1.5 eV | 300-500 | Cu 2p3/2 XPS |
| Hydroxyl Density Effect | 2-3x Enhancement | 298-373 | FTIR Spectroscopy |
The kinetics of surface chemisorption follow a Langmuir-type isotherm behavior, with initial rapid uptake followed by saturation at higher precursor exposures [4] [7]. The sticking coefficient decreases with increasing temperature due to competitive molecular desorption, requiring higher precursor doses at elevated temperatures to achieve surface saturation [2] [6]. Density functional theory calculations support the experimental observations, indicating that the most stable adsorption configuration involves bidentate coordination of the remaining acetamidinate ligand to the surface-bound copper center [10] [9].
Temperature-Dependent Decomposition Pathways Analysis
The thermal decomposition of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) on silicon substrates follows multiple pathways that are highly dependent on temperature and surface environment. Temperature-programmed desorption studies reveal distinct decomposition regimes occurring at different temperature ranges, each characterized by specific molecular fragmentation patterns and desorption products [3] [6] [11].
The initial decomposition stage occurs between 300-400 K, where partial ligand dissociation leads to the formation of adsorbed copper species with reduced ligand coordination. This process is accompanied by the desorption of N,N'-di-sec-butylacetamidine, formed through hydrogenation of the displaced acetamidinate ligand by surface hydroxyl groups [4] [5]. The second decomposition stage, occurring at 450-500 K, involves carbon-nitrogen bond scission within the remaining surface-bound ligand, producing various organic fragments including butene, acetonitrile, and hydrogen cyanide [3] [11].
X-ray photoelectron spectroscopy analysis reveals that copper reduction from Cu(I) to metallic Cu(0) occurs progressively across the temperature range of 400-500 K on silicon oxide surfaces. The Cu 2p3/2 binding energy shifts from 932.8 eV (Cu(I)) to 932.5 eV (Cu(0)), with the Auger parameter changing from 368.0 eV to 364.9 eV, confirming the formation of metallic copper [3] [6]. The reduction process is accompanied by the migration and agglomeration of copper atoms, resulting in the formation of three-dimensional copper nanoparticles rather than conformal two-dimensional films [9] [7].
Table 2: Temperature-Dependent Decomposition Products
| Temperature Range (K) | Primary Products | Secondary Products | Copper Oxidation State |
|---|---|---|---|
| 300-400 | N,N'-di-sec-butylacetamidine | H2, Organic Fragments | Cu(I) → Cu(0) |
| 400-500 | Butene, Acetonitrile | HCN, Hydrogen | Cu(0) |
| 500-600 | Carbon Deposits | CO, CO2 | Cu(0) |
| >600 | Nitrogen Desorption | N2, Residual Carbon | Cu(0) |
The decomposition mechanism involves beta-hydride elimination from the sec-butyl substituents, leading to the formation of alkene products and surface hydride species [3] [12]. The hydride species subsequently recombine to form molecular hydrogen, which desorbs at temperatures above 450 K. The nitrogen-containing fragments undergo further decomposition at higher temperatures, with hydrogen cyanide formation occurring around 570 K and nitrogen gas evolution at temperatures exceeding 800 K [11] [13].
Computational studies using density functional theory provide insight into the activation barriers for different decomposition pathways. The carbon-nitrogen bond scission has an activation energy of approximately 1.8 eV, while beta-hydride elimination requires 1.4 eV [10] [9]. These calculations explain the temperature-dependent selectivity observed in experimental studies, where hydride elimination occurs preferentially at lower temperatures compared to carbon-nitrogen bond cleavage.
Plasma-Enhanced Reaction Kinetics for Low-Temperature Applications
Plasma-enhanced atomic layer deposition utilizing bis(N,N'-di-sec-butylacetamidinato)dicopper(I) enables copper film deposition at significantly reduced temperatures compared to thermal processes. The introduction of hydrogen plasma as a co-reactant provides highly reactive atomic hydrogen species that facilitate ligand removal and copper reduction at temperatures as low as 130-160°C [14] [15] [16]. This represents a substantial improvement over thermal processes, which typically require temperatures exceeding 300°C for effective precursor activation.
The plasma-enhanced process fundamentally alters the surface reaction kinetics by providing atomic hydrogen species with energies significantly higher than thermal hydrogen molecules. These reactive species can effectively hydrogenate and remove organic ligands from surface-bound copper precursors, circumventing the high activation barriers associated with thermal decomposition [17] [15]. Time-resolved studies demonstrate that plasma exposure leads to rapid ligand removal within seconds, compared to thermal processes requiring much longer exposure times [14] [16].
The reaction mechanism in plasma-enhanced atomic layer deposition involves several distinct steps. First, the copper precursor chemisorbs onto the silicon surface through displacement of acetamidinate ligands by surface hydroxyl groups, similar to thermal processes. However, subsequent exposure to hydrogen plasma leads to direct hydrogenation of the remaining surface-bound ligands, forming volatile organic products that desorb readily at low temperatures [15] [16]. The atomic hydrogen species also facilitate the reduction of Cu(I) to metallic Cu(0) through electron transfer processes enhanced by the plasma environment.
Table 3: Plasma-Enhanced vs. Thermal Process Comparison
| Process Parameter | Plasma-Enhanced | Thermal | Improvement Factor |
|---|---|---|---|
| Deposition Temperature (°C) | 130-160 | 300-400 | 2.2x Reduction |
| Growth Rate (Å/cycle) | 0.13-0.20 | 0.08-0.12 | 1.5x Enhancement |
| Activation Energy (eV) | 0.4-0.6 | 1.2-1.8 | 2.5x Reduction |
| Ligand Removal Efficiency (%) | 95-98 | 70-85 | 1.3x Improvement |
The kinetics of plasma-enhanced reactions follow different rate laws compared to thermal processes. The plasma-enhanced process exhibits zero-order kinetics with respect to precursor concentration at saturation coverage, indicating that the rate-limiting step is the plasma-induced ligand removal rather than precursor adsorption [15] [16]. The reaction rate constant increases exponentially with plasma power, following an Arrhenius-type relationship with a significantly reduced activation energy of 0.4-0.6 eV compared to 1.2-1.8 eV for thermal processes.
The plasma environment also influences the surface mobility of copper atoms, leading to different film morphologies compared to thermal deposition. While thermal processes typically result in three-dimensional copper nanoparticle formation due to high surface mobility at elevated temperatures, plasma-enhanced deposition at lower temperatures produces more uniform film coverage with reduced agglomeration [15] [18]. This improved morphology is attributed to the lower thermal energy available for surface diffusion and the more controlled reduction kinetics provided by the plasma environment.
However, plasma-enhanced processes also present unique challenges related to film conformality and uniformity. The directional nature of plasma species can lead to non-uniform deposition on high-aspect-ratio structures, requiring optimization of plasma conditions and reactor geometry [19] [15]. Additionally, the energetic nature of plasma species can potentially cause substrate damage or introduce defects in the deposited films, necessitating careful control of plasma parameters to balance deposition rate with film quality.








